molecular formula C8H8F2N2O2 B13524907 2,2-Difluoro-2-(4-nitrophenyl)ethanamine

2,2-Difluoro-2-(4-nitrophenyl)ethanamine

Katalognummer: B13524907
Molekulargewicht: 202.16 g/mol
InChI-Schlüssel: NSCCSIBPICUKRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(4-nitrophenyl)ethanamine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine typically involves the introduction of fluorine atoms into an ethanamine structure followed by the nitration of the phenyl ring. One common method involves the reaction of 2,2-difluoroethanamine with 4-nitrobenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like zinc chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is also common to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(4-nitrophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 2,2-difluoro-2-(4-aminophenyl)ethanamine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(4-nitrophenyl)ethanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(4-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The nitrophenyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Difluoro-2-(4-nitrophenyl)ethanamine is unique due to the combination of fluorine atoms and a nitrophenyl group, which imparts distinct chemical and physical properties

Eigenschaften

Molekularformel

C8H8F2N2O2

Molekulargewicht

202.16 g/mol

IUPAC-Name

2,2-difluoro-2-(4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2

InChI-Schlüssel

NSCCSIBPICUKRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.